![molecular formula C22H24F2N2O5 B8079554 N-Nitroso Nebivolol](/img/structure/B8079554.png)
N-Nitroso Nebivolol
Overview
Description
N-Nitroso Nebivolol is a useful research compound. Its molecular formula is C22H24F2N2O5 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Nitroso Nebivolol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso Nebivolol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vasorelaxant Activity : Nebivolol induces vasorelaxation through activation of inositol phosphate metabolism and stimulation of constitutive nitric-oxide synthase (cNOS) activity in endothelial cells. This effect contributes to its utility in treating conditions like hypertension and heart failure (Parenti et al., 2000).
Pharmacokinetics in Metabolism : The drug is metabolized into active hydroxy-moieties by polymorphic CYP2D6 and is also directly glucuronidated to active metabolites, affecting its efficacy in treating cardiovascular conditions (Shaw et al., 2005).
Effect on Renal Impairment : The pharmacokinetic disposition of Nebivolol is influenced by varying degrees of renal impairment, highlighting the need for dose adjustment in patients with compromised renal function (Shaw et al., 2005).
Endothelial Cell Stiffness : Nebivolol decreases endothelial cell stiffness via the estrogen receptor beta. This effect might contribute to improved endothelial function with Nebivolol treatment (Hillebrand et al., 2009).
Venodilator Effects : It has nitric oxide mediated venodilator effects in humans, which contributes to its antihypertensive effects (Bowman et al., 1994).
Anti-Inflammatory Effects : Nebivolol exerts anti-inflammatory effects in acute inflammation models in rats, reducing paw edema and inflammatory markers (Buca et al., 2018).
Endothelium-Dependent Relaxations : Chronic selective β1-blockade with nebivolol may prevent endothelial dysfunction in salt-induced hypertension, an effect not observed with atenolol (Cosentino et al., 2002).
Coronary Flow Reserve : Nebivolol improves coronary flow reserve in hypertensive patients, indicating its beneficial effects on coronary artery disease (Galderisi et al., 2004).
Myocardial Ischemia-Reperfusion Injury : Nebivolol protects the heart from myocardial ischemia-reperfusion injury through nitric oxide synthase and NO-dependent signaling (Aragon et al., 2011).
Left Ventricular Dysfunction Post-Myocardial Infarction : It exerts beneficial effects on endothelial function, early endothelial progenitor cells, myocardial neovascularization, and left ventricular dysfunction early after myocardial infarction (Sorrentino et al., 2011).
properties
IUPAC Name |
N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDRIMZKXCWKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitroso Nebivolol | |
CAS RN |
1391051-68-5 | |
Record name | N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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